Product packaging for 2-Ethyl-3-hydroxy-3-methylbutanoic acid(Cat. No.:)

2-Ethyl-3-hydroxy-3-methylbutanoic acid

Cat. No.: B13606603
M. Wt: 146.18 g/mol
InChI Key: DIRHXPGALYKHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-hydroxy-3-methylbutanoic acid (CAS 109106-81-2) is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . As a hydroxy acid, it features both a carboxylic acid and a hydroxyl functional group on its carbon chain, a structure that often confers utility in various research fields. Researchers may investigate this compound as a synthetic intermediate or building block for the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, or fragrances. Its structural motifs are common in compounds studied for their biological activity and sensory properties. For instance, structurally related esters, such as Ethyl 3-hydroxy-3-methylbutanoate, are well-documented, indicating a family of compounds of interest in scientific research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material. It is typically stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B13606603 2-Ethyl-3-hydroxy-3-methylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-ethyl-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C7H14O3/c1-4-5(6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

DIRHXPGALYKHLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 3 Hydroxy 3 Methylbutanoic Acid and Its Structural Analogs

Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides robust and versatile methods for the preparation of 2-ethyl-3-hydroxy-3-methylbutanoic acid and its derivatives. These routes often involve the sequential formation of carbon-carbon bonds and the introduction of hydroxyl and carboxylic acid functionalities through well-established reaction mechanisms.

Reaction Pathways and Mechanistic Considerations

The construction of the this compound backbone can be achieved through several key reaction pathways. A common strategy involves the use of β-ketoesters as starting materials, which can be subsequently alkylated and then subjected to a nucleophilic addition to the ketone functionality.

One plausible pathway commences with the alkylation of a β-ketoester, such as ethyl acetoacetate (B1235776). The α-carbon of the β-ketoester is acidic and can be deprotonated by a suitable base, like sodium ethoxide, to form a resonance-stabilized enolate. This enolate can then act as a nucleophile and react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to introduce the ethyl group at the α-position, yielding ethyl 2-ethyl-3-oxobutanoate. prepchem.comtcd.ie

Following the formation of the α-ethylated β-ketoester, the next critical step is the introduction of the methyl group and the hydroxyl functionality at the β-position. This can be accomplished through a Grignard reaction. quora.comorganicchemistrytutor.com The carbonyl carbon of the ketone in ethyl 2-ethyl-3-oxobutanoate is electrophilic and will be attacked by a methyl Grignard reagent (e.g., methylmagnesium bromide). This nucleophilic addition results in the formation of a tertiary alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol, ethyl 2-ethyl-3-hydroxy-3-methylbutanoate. organicchemistrytutor.com

An alternative approach to forming the β-hydroxy ester structure is the Reformatsky reaction. thermofisher.comwikipedia.org This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.org In the context of synthesizing the target molecule, this would entail reacting a ketone, such as butan-2-one, with an α-bromoester, like ethyl 2-bromo-propionate, in the presence of activated zinc. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl group of the ketone to form the β-hydroxy ester after an acidic workup. wikipedia.org

Precursor Chemistry and Reactant Optimization

The selection and optimization of precursors are critical for the successful synthesis of this compound. The purity of the starting materials, such as ethyl acetoacetate and ethyl halides, directly impacts the yield and purity of the intermediate products. prepchem.com For instance, in the alkylation of ethyl acetoacetate, the use of a strong base like sodium ethoxide in an anhydrous alcohol solvent is crucial to ensure complete deprotonation and minimize side reactions. tcd.ie The choice of the ethylating agent (iodide, bromide, or tosylate) can also influence the reaction rate and yield.

Optimization of the Grignard reaction conditions is also paramount. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. quora.com The stoichiometry of the Grignard reagent is another important factor; an excess of the reagent is often used to ensure complete conversion of the ketone. The temperature of the reaction also needs to be carefully controlled, typically starting at a low temperature and then allowing it to warm to room temperature to manage the exothermic nature of the reaction.

In the Reformatsky reaction, the activation of zinc is a key step for the successful formation of the organozinc reagent. thermofisher.com Various methods can be employed to activate zinc, including treatment with iodine or washing with dilute acid to remove the passivating oxide layer. The choice of solvent can also affect the reaction, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used.

Esterification and Hydrolysis Strategies

The final step in the synthesis of this compound from its corresponding ester is hydrolysis. This can be achieved through either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the products (the carboxylic acid and alcohol) by using a large excess of water.

Base-mediated hydrolysis , also known as saponification, is an irreversible reaction that is generally preferred for its higher yields and cleaner reaction profiles. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This reaction produces the carboxylate salt of the acid and the corresponding alcohol. The free carboxylic acid can then be obtained by acidification of the reaction mixture with a strong acid.

The choice between acidic and basic hydrolysis may depend on the stability of the tertiary hydroxyl group in the molecule. Under strongly acidic conditions, there is a potential for dehydration of the tertiary alcohol to form an alkene. Therefore, milder basic hydrolysis conditions are often favored for this type of substrate.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic and enzymatic methods offer a green and highly selective alternative to conventional chemical synthesis for the production of chiral molecules like this compound. These approaches utilize whole microbial cells or isolated enzymes to catalyze specific reactions, often with high enantioselectivity and under mild reaction conditions.

Enzyme-Catalyzed Reactions for Stereoselective Formation

The key to producing enantiomerically pure this compound through biocatalysis lies in the stereoselective reduction of a prochiral ketone precursor, namely ethyl 2-ethyl-3-oxobutanoate. This reduction can be catalyzed by oxidoreductases (dehydrogenases) that exhibit a high degree of substrate specificity and stereoselectivity.

Enzymes from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are known to reduce β-ketoesters to their corresponding β-hydroxyesters with high enantiomeric excess. orgsyn.orgelsevierpure.com While much of the research has focused on the reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate, the substrate scope of these enzymes can extend to more substituted β-ketoesters. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the carbonyl group based on the relative sizes of the substituents.

The use of isolated and purified dehydrogenases, often requiring a stoichiometric amount of a cofactor such as NADH or NADPH, can provide even higher selectivity and cleaner reaction profiles compared to whole-cell systems. Cofactor regeneration systems, either enzymatic or chemical, are often employed to make these processes more economically viable.

Microbial Transformations and Bioconversion Processes

Whole-cell biotransformations are often more practical for large-scale synthesis as they circumvent the need for enzyme purification and cofactor addition, with the microbial cells providing the necessary enzymes and cofactor regeneration machinery. Various microorganisms, including yeasts, bacteria, and fungi, have been screened for their ability to asymmetrically reduce ketones.

For the synthesis of a specific stereoisomer of this compound, a screening program would typically be undertaken to identify a microorganism that can reduce ethyl 2-ethyl-3-oxobutanoate with high yield and the desired stereoselectivity. For example, different strains of the microalga Chlorella have been shown to reduce the related compound, ethyl 2-methyl-3-oxobutanoate, to the corresponding hydroxy esters with varying diastereoselectivity and high enantiomeric excess for the syn-(2S, 3R) isomer. nih.gov This suggests that similar microorganisms could be effective for the stereoselective reduction of ethyl 2-ethyl-3-oxobutanoate.

The optimization of the bioconversion process is crucial for achieving high product titers and yields. Factors such as pH, temperature, substrate concentration, and the composition of the culture medium can significantly influence the activity and stability of the microbial cells. The use of biphasic systems, where the substrate and product are partitioned into an organic phase, can help to overcome issues of substrate toxicity and product inhibition. After the biotransformation, the resulting chiral ester can be extracted and then hydrolyzed to the final carboxylic acid product using the methods described previously.

Optimization of Biocatalytic Conditions for Yield and Selectivity

Biocatalysis offers an environmentally friendly and highly selective route for the synthesis of chiral molecules. Enzymes, such as ketoreductases and lipases, operating in whole-cell systems (e.g., baker's yeast) or as isolated enzymes, are central to these transformations. mdpi.commdpi.com The optimization of reaction conditions is critical to maximize both the chemical yield and the stereoselectivity (enantiomeric or diastereomeric excess) of the product. Key parameters that are typically optimized include temperature, pH, substrate concentration, and the choice of solvent or co-solvent. mdpi.com

For the biocatalytic reduction of keto esters, a common precursor to hydroxy acids, factors such as the concentration of the substrate and the biocatalyst, the reaction time, and the addition of a co-substrate for cofactor regeneration (e.g., glucose for NADPH/NADH) are crucial. Response surface methodology (RSM) is a common statistical technique used to evaluate and optimize these multiple parameters simultaneously for achieving the highest conversion and selectivity. mdpi.com

For instance, in the synthesis of a statin side chain precursor, a continuous flow system was developed using an aldolase, where optimization of substrate concentrations and flow rates was key to achieving high efficiency. nih.gov Similarly, the production of ethyl esters of fatty acids using immobilized lipase (B570770) has been optimized for substrate ratio and enzyme activity to achieve high conversion yields. mdpi.com

Table 1: General Parameters for Optimization of Biocatalytic Synthesis

ParameterTypical RangeRationale for Optimization
Temperature 25-40 °CAffects enzyme activity and stability. Optimal temperature balances reaction rate against enzyme denaturation.
pH 6.0-8.0Crucial for maintaining the enzyme's native conformation and catalytic activity.
Substrate Conc. 10-200 mMHigh concentrations can lead to substrate inhibition, while low concentrations result in low productivity.
Co-solvent 5-20% (v/v)Can improve the solubility of hydrophobic substrates but may also impact enzyme activity.
Agitation Speed 100-250 rpmEnsures proper mixing and mass transfer, but excessive shear stress can damage cells or enzymes.

This table presents generalized ranges based on common biocatalytic reductions and may require specific optimization for the synthesis of this compound.

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is essential for producing specific stereoisomers of a chiral molecule, which is particularly important in the pharmaceutical and fine chemical industries. mdpi.com This involves strategies that introduce chirality in a controlled manner, leading to a product that is enriched in one enantiomer or diastereomer.

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For hydroxy acids and their esters, a primary strategy is the asymmetric reduction of a prochiral ketone.

One of the most well-established methods involves the use of baker's yeast (Saccharomyces cerevisiae). The yeast contains a variety of ketoreductases that can reduce a carbonyl group to a hydroxyl group with high enantioselectivity. For example, the reduction of ethyl acetoacetate using baker's yeast predominantly yields (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess (e.e.), often between 83-96%. orgsyn.orgelsevierpure.com The (R)-enantiomer can be obtained through methods like the depolymerization of poly-(R)-3-hydroxybutanoate, a natural polymer. orgsyn.orgelsevierpure.com

Another powerful strategy is the use of chiral metal catalysts. Homogeneous catalysts, such as ruthenium complexes with chiral ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of keto esters, often achieving excellent chemical yields and enantiomeric excesses greater than 99%. orgsyn.org

Table 2: Comparison of Enantioselective Methods for Keto Ester Reduction

MethodBiocatalyst/CatalystTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Yeast Reduction Saccharomyces cerevisiae85-96%Low cost, mild conditions, environmentally friendlyModerate e.e., requires downstream purification
Enzymatic Reduction Isolated Ketoreductases/ADHs>99%Very high selectivity and activityHigher cost, potential cofactor regeneration issues
Asymmetric Hydrogenation Ru-BINAP>99%High e.e., high yield, broad substrate scopeRequires high-pressure H₂, expensive catalyst

Data compiled from studies on ethyl 3-hydroxybutanoate and similar compounds. orgsyn.orgelsevierpure.com

When a molecule contains two or more stereocenters, as is the case for this compound, the goal is often to synthesize a specific diastereomer. Diastereoselective reactions are designed to control the relative configuration of these stereocenters.

Aldol (B89426) reactions are a classic method for forming carbon-carbon bonds while creating new stereocenters. The use of chiral enolates or chiral catalysts can direct the approach of the reactants to favor the formation of one diastereomer (e.g., syn or anti) over the others. For example, the condensation of chiral α-sulfinyl ester enolates with aldehydes has been used to produce optically active β-hydroxy acids with good diastereoselectivity. orgsyn.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse.

Common chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. wikipedia.org In a typical application, an achiral carboxylic acid is converted into an amide with a chiral auxiliary. The auxiliary then sterically hinders one face of the enolate derived from this amide, forcing an incoming electrophile (e.g., an alkyl halide or an aldehyde) to attack from the less hindered face. This process allows for the creation of new stereocenters at the α- and β-positions with a high degree of diastereoselectivity.

For example, an N-acyloxazolidinone can undergo a highly diastereoselective aldol reaction with an aldehyde, controlled by the stereochemistry of the oxazolidinone auxiliary. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the chiral β-hydroxy acid.

Chiral catalysts, on the other hand, are substances that accelerate a chemical reaction and induce chirality in the product without being consumed. They are a cornerstone of modern asymmetric synthesis. As mentioned previously, chiral ruthenium-phosphine complexes are highly effective for asymmetric hydrogenation. orgsyn.org Similarly, chiral Lewis acids can be used to catalyze diastereoselective Diels-Alder or aldol reactions, controlling the facial selectivity of the approach of the reactants.

Stereochemical Investigations of 2 Ethyl 3 Hydroxy 3 Methylbutanoic Acid

Chiral Centers and Isomeric Forms

2-Ethyl-3-hydroxy-3-methylbutanoic acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C2 and C3 positions of the butanoic acid chain.

C2: The second carbon atom is bonded to a hydrogen atom, an ethyl group, a carboxyl group, and the rest of the carbon chain containing the hydroxyl group.

C3: The third carbon atom is bonded to a hydroxyl group, a methyl group, the C2 part of the chain, and a terminal methyl group.

The presence of two chiral centers means that this compound can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The four stereoisomers are:

(2R, 3R)-2-Ethyl-3-hydroxy-3-methylbutanoic acid

(2S, 3S)-2-Ethyl-3-hydroxy-3-methylbutanoic acid

(2R, 3S)-2-Ethyl-3-hydroxy-3-methylbutanoic acid

(2S, 3R)-2-Ethyl-3-hydroxy-3-methylbutanoic acid

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any of the other pairs of isomers is that of diastereomers.

Table 1: Possible Stereoisomers of this compound

IsomerConfiguration at C2Configuration at C3Relationship
1RREnantiomer of Isomer 2
2SSEnantiomer of Isomer 1
3RSEnantiomer of Isomer 4
4SREnantiomer of Isomer 3

This is an interactive data table. You can sort and filter the data as needed.

Stereochemical Purity and Enantiomeric Excess Determination

A thorough review of the scientific literature did not yield specific methods that have been applied to the determination of the stereochemical purity and enantiomeric excess of this compound. However, general techniques for the chiral separation and analysis of related hydroxy acids are well-established. These methods often involve derivatization of the analyte followed by analysis using chiral chromatography.

For instance, the enantiomeric separation of various 2-hydroxy acids has been achieved by converting them into diastereomeric esters, such as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated and quantified using achiral dual-capillary column gas chromatography. nih.gov Such a method allows for the determination of the absolute configuration and enantiomeric excess.

While not specific to the target molecule, studies on similar compounds like ethyl 3-hydroxybutanoate have employed gas chromatography for analysis following synthesis or resolution processes. orgsyn.org It is plausible that similar methodologies could be adapted for the analysis of this compound.

Impact of Stereochemistry on Molecular Interactions and Reactivity

There is a lack of specific research in the reviewed scientific literature concerning the impact of the stereochemistry of this compound on its molecular interactions and reactivity. In general, the spatial arrangement of atoms in stereoisomers can significantly influence how they interact with other chiral molecules, such as enzymes or chiral reagents. This can lead to differences in reaction rates, product formation, and biological activity.

For the related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), the different enantiomers have been shown to possess distinct sensory properties, highlighting how stereochemistry can affect molecular interactions with biological receptors. oeno-one.eu

Metabolic Pathways and Biochemical Transformations Involving 2 Ethyl 3 Hydroxy 3 Methylbutanoic Acid

Relationship to Branched-Chain Amino Acid Metabolism

The structural characteristics of 2-Ethyl-3-hydroxy-3-methylbutanoic acid strongly suggest its origin from the metabolic pathways of isoleucine, and to a lesser extent, valine and leucine (B10760876). These pathways are crucial for amino acid homeostasis and energy production.

The primary metabolic origin of this compound is believed to be a side-pathway of L-isoleucine degradation. Under normal physiological conditions, L-isoleucine is catabolized via a series of enzymatic steps that ultimately lead to the formation of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

However, when the primary degradation pathway is impaired, alternative routes can become more prominent. One such alternative pathway involves the accumulation of intermediates that can be further metabolized to form various organic acids, including compounds structurally related to this compound.

Intermediate in Isoleucine MetabolismPotential Relationship to this compound
α-keto-β-methylvaleric acidA key intermediate that can be shunted into alternative pathways.
α-methylbutyryl-CoAA subsequent intermediate whose further metabolism can be altered.

While isoleucine is the most likely direct precursor, the metabolic pathways of valine and leucine are interconnected with that of isoleucine, primarily through the sharing of common enzymes. The initial steps of catabolism for all three BCAAs are catalyzed by the same set of enzymes: a branched-chain aminotransferase and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.org

This enzymatic overlap means that a disruption in the metabolism of any of the BCAAs can potentially lead to a metabolic bottleneck, causing the accumulation of intermediates that might be processed by other, less specific enzymes, leading to the formation of atypical metabolites.

The metabolism of amino acids and their derivatives is highly stereospecific. In biological systems, enzymes are chiral and therefore typically act on only one enantiomer of a substrate. The amino acids incorporated into proteins are exclusively in the L-configuration.

While direct studies on the enantiomeric specificity of this compound are limited, it is reasonable to infer that its biosynthesis and degradation would also be subject to enantiomeric control. The enzymes involved in BCAA metabolism are specific for particular stereoisomers of the metabolic intermediates. Any this compound formed as a byproduct of these pathways would likely be in a specific enantiomeric form, dictated by the stereochemistry of the preceding intermediates and the enzymes that process them.

Enzymatic Activities in Biosynthesis and Catabolism

The formation and breakdown of this compound are governed by the activity of specific classes of enzymes that catalyze key transformations.

Esters of this compound can be formed in biological systems, and the corresponding hydrolases and esterases would play a role in their metabolism. These enzymes catalyze the cleavage of ester bonds through the addition of water (hydrolysis). The reverse reaction, esterification, is also possible. The presence of such esters and the activity of esterases suggest a potential metabolic route for the formation or degradation of the free acid.

The core reactions in the catabolism of the carbon skeletons of BCAAs are oxidative decarboxylation and dehydrogenation, catalyzed by dehydrogenase and decarboxylase enzymes. The key enzyme complex in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.org This multi-enzyme complex is located in the inner mitochondrial membrane and catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from isoleucine, valine, and leucine. wikipedia.orgyoutube.com

The BCKDH complex consists of three catalytic components:

E1 (α-ketoacid dehydrogenase): A thiamine (B1217682) pyrophosphate-dependent component that catalyzes the decarboxylation of the α-keto acid.

E2 (dihydrolipoyl transacylase): Transfers the acyl group to coenzyme A.

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the dihydrolipoamide (B1198117) cofactor of E2. frontiersin.org

The activity of the BCKDH complex is crucial for the normal breakdown of BCAAs. nih.govbmrservice.com A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, a condition known as Maple Syrup Urine Disease (MSUD). bmrservice.com It is plausible that under conditions of impaired BCKDH activity, the accumulating α-keto acid precursors could be acted upon by other dehydrogenases, leading to the formation of hydroxylated derivatives like this compound.

EnzymeFunction in BCAA MetabolismPotential Role in this compound Metabolism
Branched-chain aminotransferaseReversible transamination of BCAAs to their corresponding α-keto acids.Indirectly influences the pool of precursors.
Branched-chain α-keto acid dehydrogenase (BCKDH) complexIrreversible oxidative decarboxylation of branched-chain α-keto acids. wikipedia.orgImpaired activity could lead to the shunting of precursors to alternative pathways.
Other dehydrogenasesCatalyze oxidation-reduction reactions.May be involved in the hydroxylation of a precursor to form the final compound.

Alternative Metabolic Routes and Diversions

Research detailing alternative metabolic routes or metabolic diversions specifically for this compound is not available in the reviewed scientific literature. While metabolic pathways for structurally similar branched-chain hydroxy acids are described, particularly as they relate to amino acid catabolism, these pathways cannot be directly attributed to this compound without specific evidence.

Role as a Biochemical Intermediate or Metabolite

Detection in Biological Systems and Extracts

There is no specific data available in public scientific and metabolomics databases detailing the detection of this compound in biological systems or extracts. Consequently, a data table summarizing its presence in various biological samples and the analytical methods used for its detection cannot be generated.

Tracing Metabolic Flux using Labeled Precursors

Studies involving the use of isotopically labeled precursors to trace the metabolic flux of this compound have not been identified in the scientific literature. This type of research is essential for understanding the dynamic synthesis and degradation of metabolites within a biological system, but specific data for this compound is currently unavailable.

Advanced Analytical Methodologies for Research on 2 Ethyl 3 Hydroxy 3 Methylbutanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating and quantifying 2-Ethyl-3-hydroxy-3-methylbutanoic acid, particularly in complex mixtures. These techniques leverage the differential partitioning of the analyte between a mobile and a stationary phase to achieve separation.

Gas Chromatography (GC) and Chiral GC for Enantiomer Resolution

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatization methods for hydroxy acids include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, or esterification to form more volatile esters.

Due to the presence of two chiral centers in this compound, it can exist as four stereoisomers. Chiral gas chromatography is essential for the resolution and quantification of these enantiomers and diastereomers. This is typically achieved using a chiral stationary phase, often based on cyclodextrin derivatives. These chiral selectors interact differently with each enantiomer, leading to different retention times and enabling their separation. The separation of the four stereoisomers of a similar compound, methyl 3-hydroxy-2-methylbutanoate, has been successfully achieved using a CP Chirasil-Dex CB column.

Another approach for enantiomer resolution by GC involves the derivatization of the analyte with a chiral reagent to form diastereomers. These diastereomeric derivatives can then be separated on a non-chiral column. For instance, 2-hydroxy acids can be converted into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters for separation on achiral dual-capillary columns. nih.gov

Interactive Table: GC Parameters for Chiral Separation of Related Hydroxy Acids

ParameterValue
Column Type CP Chirasil-Dex CB
Stationary Phase Modified β-cyclodextrin
Carrier Gas Hydrogen or Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature Program Optimized for resolution of stereoisomers
Derivatization Esterification (e.g., methyl ester) followed by silylation (e.g., TMS)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of this compound without derivatization. Reversed-phase HPLC, using a C18 column, is a common method for the separation of organic acids. nih.gov

For the analysis of organic acids, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Ion-exclusion chromatography is another effective HPLC mode for separating organic acids.

HPLC coupled with ultraviolet (UV) detection is often used for purity assessment and quantitation. The carboxyl group of the analyte provides a chromophore for UV detection, typically around 210 nm. For enhanced sensitivity and selectivity, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS).

Interactive Table: HPLC Conditions for Organic Acid Analysis

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate or formate)
Detection UV at 210 nm or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)

Sample Preparation and Matrix Effects in Complex Mixtures

The analysis of this compound in complex biological matrices, such as urine or plasma, necessitates thorough sample preparation to remove interfering substances. mdpi.com A common procedure for organic acids in urine involves liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate, followed by derivatization to make the analytes suitable for GC-MS analysis. mdpi.comweebly.com The extraction efficiency can be influenced by the pH of the sample and the choice of solvent.

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. It offers advantages over LLE in terms of reduced solvent consumption and potential for automation.

Matrix effects are a significant challenge in the analysis of complex mixtures, particularly when using mass spectrometry detection. nih.gov Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate matrix effects, strategies such as the use of matrix-matched standards, stable isotope-labeled internal standards, and efficient sample cleanup procedures are employed. Careful validation of the analytical method is crucial to assess and compensate for any potential matrix effects.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide key information about its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methine proton adjacent to the hydroxyl and carboxyl groups, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl moiety, which may be diastereotopic and thus appear as separate doublets. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure.

¹³C NMR: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carboxyl, hydroxyl-bearing carbon, alkyl carbons).

NMR spectroscopy is also a critical tool for stereochemical assignment. nih.govnih.govwordpress.com For diastereomers, the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants in their NMR spectra. nih.govnih.govwordpress.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry by identifying protons that are close in space. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. wikipedia.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for a Related Structure (3-Hydroxy-2-methylbutanoic acid)

ProtonPredicted Chemical Shift (ppm)
CH₃ (on C2)~1.2
CH (on C2)~2.5
CH (on C3)~4.0
CH₃ (on C3)~1.2

Note: These are predicted values for a similar compound and actual values for this compound may differ.

Mass Spectrometry (MS) for Molecular Identity and Trace Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

In GC-MS analysis, the derivatized acid would produce a characteristic mass spectrum. The fragmentation pattern would be influenced by the type of derivative used (e.g., TMS ester). For the ethyl ester of the closely related 2-hydroxy-3-methylbutanoic acid, common fragments observed in EI-MS include ions at m/z 73 (often indicative of a TMS group) and 55. nih.gov

For the free acid, fragmentation would likely involve the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the carbon-carbon bonds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

Mass spectrometry is particularly valuable for trace analysis due to its high sensitivity. Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to detect and quantify very low levels of the compound in complex matrices.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

FragmentDescriptionExpected m/z
[M-H₂O]⁺Loss of a water molecule128
[M-COOH]⁺Loss of the carboxyl group101
[M-C₂H₅]⁺Loss of the ethyl group117
[C₃H₇]⁺Isopropyl cation43

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carboxylic acid functional group would exhibit two distinct stretching vibrations: a strong, broad O-H stretch from approximately 2500-3300 cm⁻¹ (often overlapping with the alcohol -OH stretch) and a sharp, intense carbonyl (C=O) stretch typically appearing between 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching of both the alcohol and carboxylic acid would produce signals in the fingerprint region, between 1000-1300 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300 (broad)Stretch
Alcohol O-H3200-3600 (broad)Stretch
Alkane C-H2850-3000Stretch
Carboxylic Acid C=O1700-1725 (strong, sharp)Stretch
C-O1000-1300Stretch

Advanced Quantitation and Profiling Approaches

The accurate quantitation and profiling of this compound in complex matrices necessitate the use of advanced analytical techniques, primarily centered around chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is typically required for non-volatile and polar compounds like hydroxy acids to increase their volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxylic acid groups into their trimethylsilyl (TMS) ethers and esters, respectively. Following derivatization, the analyte can be separated on a gas chromatographic column and detected by a mass spectrometer. A study on a historical Jerusalem Balsam utilized GC-MS with BSTFA derivatization to identify polar compounds, including various acids and alcohols. ingentaconnect.com A method for the quantitative determination of several hydroxy acids in alcoholic beverages involved derivatization with 2,3,4,5,6-pentafluorobenzyl bromide followed by GC-MS analysis, achieving detection limits in the µg/L range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing many polar compounds in their native form without the need for derivatization. Reversed-phase liquid chromatography (RPLC) coupled with a mass spectrometer is a common approach. For instance, a reverse-phase HPLC method was developed for the analysis of Ethyl 3-hydroxy-3-methylbutyrate, a related ester. sielc.com For enhanced retention and separation of polar carboxylic acids, techniques like anion-exchange chromatography (AEC) or hydrophilic interaction liquid chromatography (HILIC) can be employed. A comparative study of LC-MS methods for carboxylic acids highlighted the utility of both derivatization-based approaches and direct analysis using techniques like anion-exchange chromatography-high-resolution mass spectrometry (AEC-HR-MS). nih.gov This study demonstrated the separation of various isomeric short-chain fatty acids and hydroxy-carboxylic acids. nih.gov

The selection of the specific quantitation and profiling method would depend on the matrix in which this compound is being analyzed, the required sensitivity, and the availability of instrumentation.

Analytical TechniqueSample PreparationKey Advantages
GC-MSDerivatization (e.g., with BSTFA)High chromatographic resolution, extensive spectral libraries for identification.
LC-MS (Reversed-Phase)Often minimal, "dilute-and-shoot"No derivatization needed, suitable for polar compounds.
LC-MS (AEC or HILIC)Often minimal, "dilute-and-shoot"Improved retention and separation of highly polar analytes.

Structural Analogs and Derivatives of 2 Ethyl 3 Hydroxy 3 Methylbutanoic Acid in Academic Research

Synthesis and Characterization of Related Carboxylic Acids and Esters

The synthesis of carboxylic acids and esters structurally related to 2-Ethyl-3-hydroxy-3-methylbutanoic acid often employs well-established organic reactions, with a significant focus on controlling stereochemistry. One common approach involves the aldol (B89426) reaction, which facilitates the formation of β-hydroxy carbonyl compounds. wikipedia.orglibretexts.org The reaction of an enolate, derived from a ketone or ester, with an aldehyde or another ketone is a cornerstone of this methodology. For instance, the aldol dimerization of propionaldehyde (B47417) yields a β-hydroxy aldehyde, showcasing the fundamental carbon-carbon bond formation central to synthesizing these structures. wikipedia.org

Esters of related compounds, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), have been identified in various natural sources, including fruits and wine, and have been synthesized for research purposes. oeno-one.eu The synthesis of specific enantiomers of these esters, for example, the (R) and (S) forms of ethyl 2-hydroxy-3-methylbutanoate, has been achieved, allowing for detailed studies of their properties. oeno-one.eu Characterization of these synthesized compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the molecular structure, while mass spectrometry helps in determining the molecular weight and fragmentation patterns. mdpi.com

Table 1: Examples of Synthesized Carboxylic Acids and Esters Related to this compound

Compound NameSynthesis MethodKey Characterization Techniques
Ethyl 2-hydroxy-3-methylbutanoateEnantioselective synthesisChiral Gas Chromatography, NMR, Mass Spectrometry
2-Ethyl-3-hydroxybutanoic acidAldol reactionNMR, IR Spectroscopy
Ethyl 3-hydroxy-3-methylbutanoateMicrobial methodsHPLC, NMR

Investigation of Hydroxyl and Alkyl Group Modifications

Modifications of the hydroxyl and alkyl groups in analogs of this compound are central to understanding structure-activity relationships. The influence of β-substituents in aldol reactions of β-alkoxy methylketones has been a subject of investigation. nih.gov Studies have shown that the stereochemical outcome of these reactions can be influenced by the nature of the substituents on the β-carbon.

The modular and stereocontrolled activation of Cβ-H/Cα-C bonds in alkyl carboxylic acids represents a sophisticated approach to modifying these structures. This method allows for the enantioselective synthesis of vicinally functionalized compounds, offering a pathway to a wide array of analogs with diverse alkyl and functional group substitutions. nih.gov Such precise control over the molecular architecture is critical for developing compounds with specific biological or material properties.

Development of Functionalized Derivatives for Specific Research Applications

The development of functionalized derivatives of β-hydroxy acids is driven by the need for molecular tools in various research fields. For instance, the synthesis of activity-based probes for enzymes is a significant area of application. These probes are designed to covalently bind to the active site of a target enzyme, allowing for its detection and characterization in complex biological samples. The development of an acid ceramidase activity-based probe illustrates this concept, where a reactive group is attached to a molecule that mimics the enzyme's natural substrate. researchgate.net

Furthermore, functionalized β-hydroxy acid derivatives are being explored for their potential therapeutic applications. The design and synthesis of novel hydroxamic acid-based organoselenium hybrids, for example, have been investigated for their biological activities. acs.org While not directly derivatives of this compound, these studies highlight the broader strategy of incorporating functional groups to imbue β-hydroxy acid scaffolds with desired properties.

Stereochemical Implications of Structural Variations

The stereochemistry of this compound analogs is a critical aspect of their study, as different stereoisomers can exhibit distinct biological activities and physical properties. The aldol reaction, a key synthetic tool, can lead to the formation of multiple stereoisomers. wikipedia.org The Zimmermann-Traxler model is often invoked to predict the stereochemical outcome of aldol reactions, considering the geometry of the enolate and the transition state of the reaction. wikipedia.org

The influence of substituents on the stereochemical course of reactions is a central theme in this area of research. For example, the effects of β-heteroatom substituents on ketone enolization and subsequent reactions have been studied to understand how remote functional groups can direct the stereochemical outcome. acs.org The ability to control the stereochemistry is paramount for the synthesis of enantiomerically pure compounds, which is often a requirement for their use in pharmaceutical and biological applications. The preparation of both enantiomers of ethyl 3-hydroxybutanoate using microbial methods underscores the importance of stereocontrol and the various techniques employed to achieve it. elsevierpure.com

Research Applications and Broader Scientific Relevance

Utilization as a Chiral Building Block in Organic Synthesis

Chiral hydroxy-substituted carboxylic acids are highly valued in organic synthesis as versatile starting materials for the construction of complex, enantiomerically pure molecules. While specific applications of 2-Ethyl-3-hydroxy-3-methylbutanoic acid are not extensively documented, its structural class, particularly α- and β-hydroxy acids, serves as a cornerstone for stereoselective synthesis. These compounds contain multiple functional groups and stereocenters that can be manipulated to build the backbones of natural products and pharmaceuticals.

A prominent analogue, optically active ethyl 3-hydroxybutanoate, is a widely used chiral building block for synthesizing a variety of natural products. orgsyn.org It is often produced via the yeast reduction of ethyl acetoacetate (B1235776), a process that can yield high enantiomeric excess. orgsyn.orgorgsyn.org The utility of these building blocks is demonstrated in their application to form branched structures through the alkylation of their doubly deprotonated forms. orgsyn.org Similarly, 2-ethyl substituted 3-hydroxycarboxylic acids are recognized for their potential as chiral synthons. researchgate.net Given that this compound possesses two chiral centers, it represents a potentially valuable, though less explored, building block for creating molecules with complex stereochemistry. The synthesis of such compounds often relies on biocatalytic methods, such as using aldolases and transaminases, to achieve high stereocontrol. researchgate.net

Applications in Metabolic Engineering and Bioprocess Optimization

Metabolic engineering offers a promising avenue for the sustainable production of valuable chemical compounds, including specialty organic acids. The focus is often on constructing microbial cell factories that can synthesize desired molecules from renewable feedstocks, providing an environmentally friendly alternative to traditional chemical synthesis from fossil fuels. researchgate.net This approach has been successfully applied to produce aromatic compounds and their precursors by engineering pathways like the shikimate pathway in microorganisms. researchgate.net

While the targeted production of this compound via metabolic engineering is not a widely reported application, the principles of bioprocess optimization are highly relevant. The biosynthesis of related branched-chain hydroxy acids is intrinsically linked to amino acid metabolism. hmdb.ca Therefore, engineering the metabolic pathways of amino acids like isoleucine and valine could theoretically be optimized to enhance the production of specific hydroxy acids. nih.gov Bioprocess optimization would involve tailoring culture media, regulating metabolic fluxes, and optimizing fermentation conditions to maximize yield and purity. researchgate.net The combination of metabolic engineering strategies and bioprocess optimization has made previously inaccessible chemical species available through low-cost and sustainable methods. researchgate.net

Contribution to Understanding Flavor and Aroma Compound Formation in Fermentation Sciences

Hydroxy-substituted carboxylic acids and their corresponding esters are significant contributors to the flavor and aroma profiles of fermented beverages like wine. The ethyl ester of a closely related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901) (E2H3MB), has been identified in various fruits and is particularly relevant in oenology. oeno-one.eu This compound is recognized as a potential marker for the esterase activity of lactic acid bacteria. researchgate.net

Table 1: Sensory Profile and Occurrence of Ethyl 2-hydroxy-3-methylbutanoate (E2H3MB) in Wine

EnantiomerSensory DescriptorsDetection Threshold (Red Wine)Typical Occurrence
(R)-E2H3MBHeavier fruity odor51 mg/LPredominant enantiomer found in red and white wines
(S)-E2H3MBRed fruits, pineapple, green apple21 mg/LFound in lower concentrations compared to the R-form
Racemic MixtureCandy, strawberry, pineapple, kiwifruitN/ARepresents the combined sensory perception

Role in Metabolomics and Biomarker Discovery (Focus on Metabolic Pathways)

In the field of metabolomics, small organic acids serve as critical biomarkers for diagnosing and understanding inborn errors of metabolism. mdpi.com The metabolic pathways of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—are particularly important sources of these biomarkers. hmdb.ca Elevated levels of specific hydroxy acids in urine can indicate deficiencies in enzymes involved in these pathways. nih.gov

For instance, 2-hydroxy-3-methylbutyric acid (also known as 2-hydroxyisovaleric acid), a structural analogue of the title compound, is a known metabolite originating from the catabolism of BCAAs. hmdb.ca Its presence is elevated in patients with a range of metabolic disorders, including maple syrup urine disease, methylmalonic acidemia, and propionic acidemia. hmdb.ca Another related compound, 2-ethylhydracrylic acid (2-EHA), is an intermediate in the alternative "(R) pathway" of isoleucine metabolism. nih.gov Increased urinary levels of 2-EHA can signal an impediment in the classical (S) pathway of isoleucine breakdown, making it a valuable and readily accessible biomarker for specific metabolic conditions. nih.gov These findings underscore the importance of this class of compounds in clinical diagnostics and for elucidating complex metabolic networks.

Table 2: Associated Metabolic Disorders and Related Hydroxy Acid Biomarkers

BiomarkerMetabolic OriginAssociated Inborn Errors of Metabolism
2-Hydroxy-3-methylbutyric acid (2-Hydroxyisovaleric acid)Metabolism of valine, leucine, and isoleucineMaple Syrup Urine Disease, Propionic Acidemia, Methylmalonic Acidemia, Phenylketonuria
2-Ethylhydracrylic acid (2-EHA)Alternative (R) pathway of isoleucine metabolismDisorders involving deficiencies in enzymes of isoleucine catabolism

Theoretical and Computational Studies on Molecular Conformation and Reactivity

Theoretical and computational chemistry provides powerful tools for investigating the molecular properties of organic compounds without the need for laboratory experiments. chemrxiv.org While specific computational studies focusing on this compound are not widely published, the methodologies are well-suited to explore its structure and reactivity.

For a molecule like this, computational methods such as Density Functional Theory (DFT) would be employed to:

Determine Stable Conformations: Identify the lowest energy three-dimensional structures, which are influenced by factors like steric hindrance between the ethyl and methyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbitals, and electrostatic potential to predict sites of reactivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts, infrared vibrational frequencies, and other spectral properties to aid in experimental characterization.

Model Reaction Mechanisms: Investigate the energetics of potential reactions, such as esterification or oxidation, to understand reaction pathways and transition states.

These computational approaches are routinely applied to other organic acids and natural products to gain fundamental insights into their chemical behavior, stability, and bioactive conformations. chemrxiv.org

Q & A

Q. What analytical techniques are recommended for quantifying 2-Ethyl-3-hydroxy-3-methylbutanoic acid and its derivatives in complex mixtures?

  • Methodological Answer : A validated approach involves:

pH-dependent extraction : Separate the acid from esters by adjusting the pH to basic conditions (e.g., using sodium acetate buffer) to isolate the free acid. This prevents transesterification artifacts during downstream steps .

Derivatization : Convert the acid into methyl esters using reagents like diazomethane or BF₃-methanol to enhance volatility for gas chromatography (GC) analysis.

Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID) or mass spectrometry (MS) for quantification. Calibration curves should be prepared with authentic standards.

  • Example Parameters :
StepConditions
ExtractionpH 9.0, 0.1 M sodium acetate buffer
DerivatizationMethylation at 60°C for 30 min
GC ColumnDB-WAX (30 m × 0.25 mm × 0.25 µm)

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify hydroxyl (-OH), ethyl, and methyl groups. For stereochemistry, employ NOESY or ROESY experiments to determine spatial proximity of substituents.
  • Chiral Chromatography : Utilize a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

Advanced Research Questions

Q. What experimental strategies mitigate transesterification during the analysis of this compound esters?

  • Methodological Answer :
  • Controlled pH Extraction : Perform initial extraction at pH >10 to deprotonate the acid, ensuring esters remain intact. Avoid acidic conditions that promote ester hydrolysis .
  • Low-Temperature Derivatization : Conduct methylation at ≤50°C to minimize side reactions.
  • Validation with Isotopic Labeling : Use deuterated esters (e.g., ethyl-d₅ derivatives) as internal standards to track unintended transesterification .

Q. How can conflicting reactivity data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Solvent Polarity Studies : Design a matrix of experiments in solvents like water, DMSO, and toluene. Monitor reaction kinetics via HPLC or UV-Vis spectroscopy to correlate solvent dielectric constant with reaction rates.
  • Computational Modeling : Use density functional theory (DFT) to simulate solvation effects and transition states, identifying solvent-dependent activation barriers .
  • Controlled Humidity Experiments : Test if trace water in nonpolar solvents (e.g., via Karl Fischer titration) influences reactivity, as hydroxyl groups may participate in hydrogen bonding .

Q. What synthetic routes optimize yield for this compound esters?

  • Methodological Answer :
  • Enzymatic Esterification : Use lipases (e.g., Candida antarctica) in nonaqueous media for stereoselective ester synthesis. Optimize parameters:
ParameterOptimal Range
Temperature35–45°C
Solventtert-Butanol
Enzyme Loading10–15% (w/w)
  • Protection-Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before esterification to prevent side reactions .

Data Validation & Reporting

Q. How should researchers validate the purity of this compound in synthetic batches?

  • Methodological Answer :
  • Combined Chromatography : Use HPLC with a C18 column (acetonitrile:water gradient) and confirm purity ≥95% via diode-array detection (DAD). Cross-validate with GC-MS for volatile impurities.
  • Elemental Analysis : Compare experimental C/H/O percentages with theoretical values (e.g., C: 54.53%, H: 9.15%, O: 36.32%) .
  • Melting Point Consistency : Ensure observed melting points align with literature values (±2°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.